6-Hydroxy-2,6-dimethyloct-7-enoic acid
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Overview
Description
6-Hydroxy-2,6-dimethyloct-7-enoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by the presence of a hydroxyl group and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,6-dimethyloct-7-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction parameters is crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,6-dimethyloct-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2,6-dimethyloct-7-enoic acid or 6-carboxy-2,6-dimethyloct-7-enoic acid.
Reduction: Formation of 6-hydroxy-2,6-dimethyloctane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Hydroxy-2,6-dimethyloct-7-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,6-dimethyloct-7-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Similar in structure but lacks the hydroxyl group.
2,6-Dimethyloct-7-en-1-ol: Precursor in the synthesis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid.
6-Oxo-2,6-dimethyloct-7-enoic acid: Oxidized derivative.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7047-59-8 |
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Molecular Formula |
C20H18ClNO4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-7-propoxychromene-3-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-3-8-25-15-7-5-13-9-16(20(24)26-18(13)11-15)19(23)22-14-6-4-12(2)17(21)10-14/h4-7,9-11H,3,8H2,1-2H3,(H,22,23) |
InChI Key |
NZVWSHGAAZDWNP-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C=C)O)C(=O)O |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)C)Cl |
solubility |
not available |
Origin of Product |
United States |
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